molecular formula C14H21N5O2 B2872029 1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 577769-61-0

1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2872029
CAS No.: 577769-61-0
M. Wt: 291.355
InChI Key: NCQBWJBALVNKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.355. The purity is usually 95%.
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Properties

IUPAC Name

1,3-dimethyl-7-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-10-4-6-18(7-5-10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQBWJBALVNKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivatives class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is C14H20N4O2C_{14}H_{20}N_4O_2 with a molecular weight of approximately 276.34 g/mol. The compound features a purine core substituted with a dimethyl group and a piperidine moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. It is thought to modulate various biochemical pathways, particularly those involved in cellular signaling and metabolism.

Key Mechanisms:

  • Adenosine Receptor Modulation : The compound may act as an antagonist or agonist at adenosine receptors (A1, A2A), influencing processes such as neurotransmission and inflammation.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in purine metabolism, thereby affecting cellular energy homeostasis.

Biological Activities

The biological activities associated with 1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione include:

Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases.

Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines through modulation of NF-kB signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cell lines,
NeuroprotectiveProtects against oxidative stress ,
Anti-inflammatoryReduces cytokine levels in vitro ,

Synthesis

The synthesis of 1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions starting from purine derivatives. Key steps include alkylation and cyclization reactions under controlled conditions using reagents like alkyl halides and catalysts.

Synthetic Route Overview:

  • Starting Material : Purine derivatives.
  • Reagents : Alkyl halides (for methylation), bases (for deprotonation).
  • Conditions : Controlled temperature and pressure to optimize yield.

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